molecular formula C25H16BrNO4 B12473793 3-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)

3-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)

Cat. No.: B12473793
M. Wt: 474.3 g/mol
InChI Key: ZJXVHARQGIELEM-UHFFFAOYSA-N
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Description

3-{1-bromo-16,18-dioxo-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid is a complex organic compound with a unique structure It belongs to the class of benzoic acids and features a brominated azapentacyclo nonadeca core

Preparation Methods

The synthesis of 3-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the azapentacyclo nonadeca core, followed by bromination and subsequent attachment of the benzoic acid moiety. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The brominated azapentacyclo nonadeca core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Compared to other similar compounds, 3-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid stands out due to its unique structure and bromination. Similar compounds include:

  • 2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid
  • 4-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid

These compounds share a similar core structure but differ in the position of the benzoic acid moiety, which can influence their chemical and biological properties .

Properties

Molecular Formula

C25H16BrNO4

Molecular Weight

474.3 g/mol

IUPAC Name

3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

InChI

InChI=1S/C25H16BrNO4/c26-25-17-10-3-1-8-15(17)19(16-9-2-4-11-18(16)25)20-21(25)23(29)27(22(20)28)14-7-5-6-13(12-14)24(30)31/h1-12,19-21H,(H,30,31)

InChI Key

ZJXVHARQGIELEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)Br)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)O

Origin of Product

United States

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